

# Peucedanin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: **Peucedanin**

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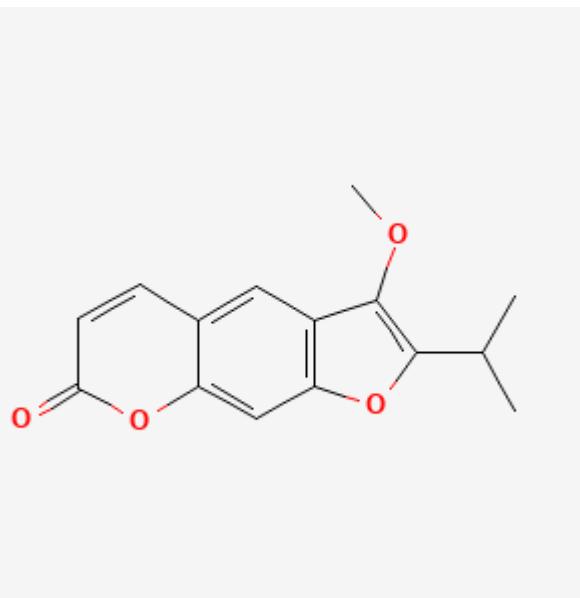
## Abstract

**Peucedanin**, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of **peucedanin**. Detailed experimental protocols for its isolation are presented, along with an examination of its mechanism of action, particularly its role in modulating key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure and Identifiers

**Peucedanin** is chemically classified as a furanocoumarin, characterized by a furan ring fused with a coumarin core.<sup>[1]</sup> Its systematic IUPAC name is 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one.<sup>[1]</sup>

The chemical structure of **peucedanin** is depicted in Figure 1.



**Figure 1.** Chemical structure of **peucedanin**.

Key chemical identifiers for **peucedanin** are summarized in Table 1 for easy reference.

Identifier	Value	Reference
IUPAC Name	3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one	<a href="#">[1]</a>
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[1]</a>
CAS Number	133-26-6	<a href="#">[1]</a>
SMILES	CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC	<a href="#">[1]</a>
InChI	InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3	<a href="#">[1]</a>

## Physicochemical Properties

The physicochemical properties of **peucedanin** are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of these properties is provided in Table 2.

Property	Value	Reference
Molecular Weight	258.27 g/mol	<a href="#">[1]</a>
Appearance	Colorless needles	<a href="#">[2]</a>
Melting Point	99-101 °C	<a href="#">[3]</a>
Solubility	Practically insoluble in water. Freely soluble in chloroform and carbon disulfide; soluble in hot alcohol, ether, and acetic acid; sparingly soluble in benzene and petroleum ether.	<a href="#">[2]</a>
logP (predicted)	3.4	<a href="#">[1]</a>

## Spectral Properties

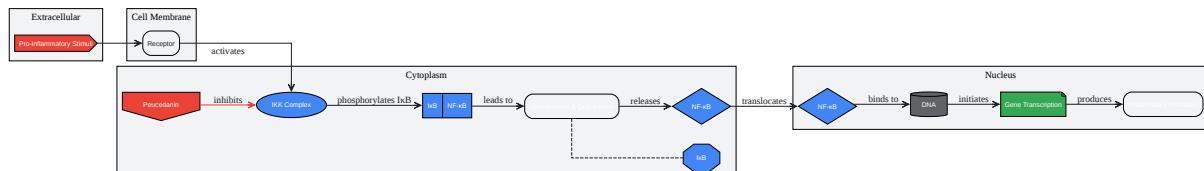
The structural elucidation of **peucedanin** is supported by various spectroscopic techniques. Key spectral data are summarized in Table 3.

Spectroscopy	Data	Reference
UV-Vis (Methanol)	$\lambda_{\text{max}}$ : 221, 266, 308 nm	[3]
IR (KBr)	$\nu_{\text{max}}$ : 2980, 1720, 1630, 1580, 1450, 1380, 1140, 880 $\text{cm}^{-1}$	[3]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.69 (1H, d, $J=9.6$ Hz), 7.58 (1H, s), 7.08 (1H, s), 6.20 (1H, d, $J=9.6$ Hz), 4.29 (3H, s), 3.25 (1H, sept, $J=6.8$ Hz), 1.40 (6H, d, $J=6.8$ Hz)	[3]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 161.5, 158.2, 152.7, 145.8, 144.9, 139.7, 126.2, 113.8, 112.9, 106.7, 98.3, 61.9, 26.8, 20.6 (x2)	[3]
Mass Spectrometry (EI-MS)	$m/z$ (%): 258 [M] <sup>+</sup> (100), 243 (85), 215 (40), 187 (30)	[3]

## Biological Activities and Signaling Pathways

**Peucedanin** exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest.[4] It has been shown to be an inhibitor of Shiga toxin and an activator of the MrgX1 receptor.[5] Furthermore, studies have indicated that **peucedanin** can induce apoptosis in certain cancer cell lines and possesses  $\text{Ca}^{2+}$  channel blocking activity.[6]

A key mechanism underlying the anti-inflammatory effects of **peucedanin** involves the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[7] NF- $\kappa$ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[8] In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins.[8] Upon stimulation by pro-inflammatory signals, I $\kappa$ B is phosphorylated and subsequently degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of target genes.[8] **Peucedanin** has been shown to interfere with this process, thereby downregulating the expression of inflammatory mediators.[7]



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Inhibition of the NF-κB signaling pathway by **peucedanin**.

## Experimental Protocols

### Isolation of Peucedanin from *Peucedanum luxurians* Fruits by Accelerated Solvent Extraction (ASE)

The following protocol is adapted from the methodology described for the extraction of coumarins from *Peucedanum luxurians*.[9]

#### 5.1.1. Plant Material Preparation

- Dry the fruits of *Peucedanum luxurians* at room temperature in a well-ventilated area until a constant weight is achieved.
- Grind the dried fruits into a fine powder using a laboratory mill.

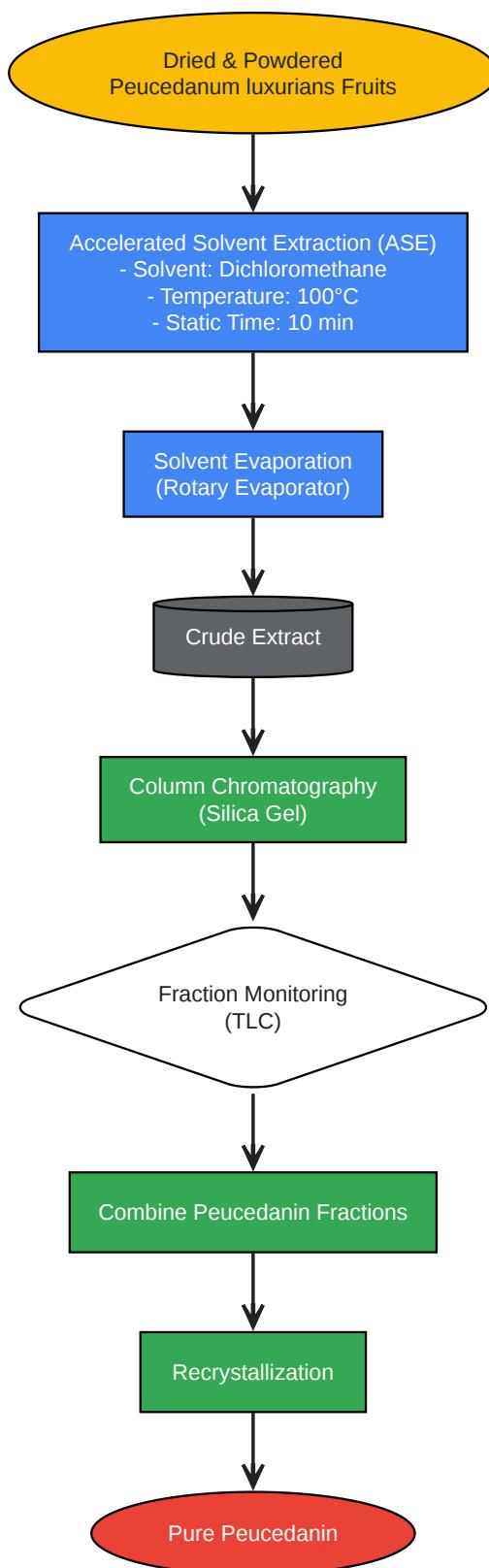
#### 5.1.2. Accelerated Solvent Extraction (ASE)

- Pack the powdered fruit material into the extraction cell of an ASE system.

- Use dichloromethane as the extraction solvent.
- Set the extraction temperature to 100°C.
- Apply a static extraction time of 10 minutes per cycle for a total of 3 cycles.
- Collect the extract after the purge step.
- Evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude extract.

#### 5.1.3. Purification of **Peucedanin**

- The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel.
- A suitable solvent system for elution, such as a gradient of n-hexane and ethyl acetate, should be employed to separate the constituents.
- Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing **peucedanin**.
- Recrystallize the combined fractions from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure **peucedanin**.<sup>[2]</sup>



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Workflow for the isolation of **peucedanin**.

## Conclusion

**Peucedanin** is a furanocoumarin with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its anti-inflammatory activity, mediated at least in part through the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further pharmacological investigation and potential drug development. The experimental protocols provided in this guide offer a starting point for researchers interested in isolating and studying this natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

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- To cite this document: BenchChem. [Peucedanin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090833#peucedanin-chemical-structure-and-properties>

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